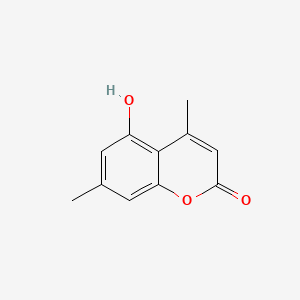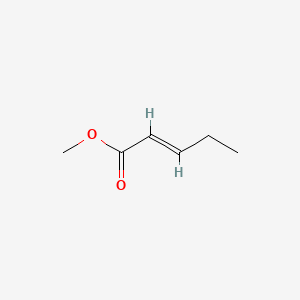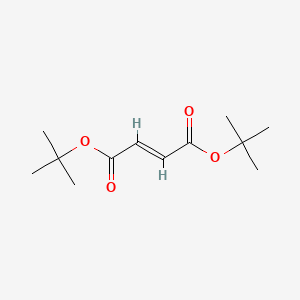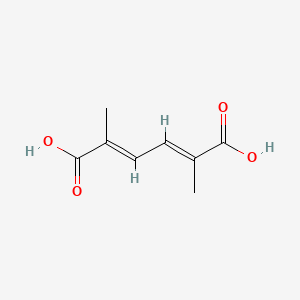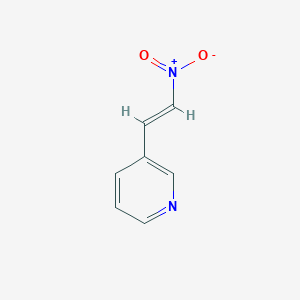
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, is a chemical compound with the molecular formula C27H22N2O4 . It has a molecular weight of 438.48 .
Molecular Structure Analysis
The molecular structure of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is represented by the linear formula C27H22N2O4 . The compound’s InChI representation isInChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 . Physical And Chemical Properties Analysis
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis of Biological Molecules
Fmoc-Tpi-OH is used as a reactant in the synthesis of various molecules for biological studies. This includes the creation of harmine derivatives with cytotoxicity and insecticidal activities, as well as the synthesis of isoquinolines, β-carbolines, and 3-deazapurines through oxidative decarboxylation processes .
Chromatin Architecture Studies
The compound has been involved in studies related to chromatin architecture, which influences gene expression and creates specialized chromatin domains .
Biomedical Applications
Fmoc-derivatized cationic hexapeptides, which include Fmoc-Tpi-OH, have been used to create self-supporting hydrogels. These hydrogels have potential applications as extracellular matrices in biomedical fields, tested for cytotoxicity and cell adhesion assays on various cell lines .
Peptide Synthesis
In chemical peptide synthesis, Fmoc-Tpi-OH is employed as a temporary protecting group for the amine at the N-terminus. Its removal is facilitated without disturbing the acid-labile linker between the peptide and the resin .
Spectrophotometric Monitoring
The fluorenyl group of Fmoc-Tpi-OH has strong absorbance in the ultraviolet region, which is very useful for spectrophotometrically monitoring coupling and deprotection reactions during peptide synthesis .
Drug Development
Fmoc-Tpi-OH can be used in the development of pharmaceuticals where specific amino acid sequences are required for drug efficacy. The compound’s stability and reactivity make it suitable for creating complex peptide-based drugs .
Material Science
The compound’s ability to form hydrogels and nanogels can be utilized in material science for developing new materials with improved and selective properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of tetrahydro-β-carboline (thbc), which has been implicated in various biological activities .
Biochemical Pathways
Related compounds such as β-carbolines have been implicated in various biological processes, including cytotoxicity and insecticidal activities .
Propiedades
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |
CAS RN |
204322-23-6 |
Source


|
| Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


